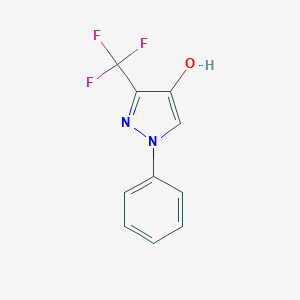

1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol

描述

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a heterocyclic compound that contains a pyrazole ring substituted with a phenyl group and a trifluoromethyl group. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its unique structural features and potential biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol typically involves the reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions. This one-pot multicomponent procedure is often microwave-assisted to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted reactions and multicomponent procedures suggests that scalable and efficient synthetic routes are feasible for large-scale production .

化学反应分析

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include silver triflate for cyclization reactions and tert-butylamine for cross-coupling reactions. Microwave-assisted conditions are often employed to enhance reaction rates and yields .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles and pyrazolo[4,3-c]pyridines, which are of interest for their potential biological activities .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial and Antifungal Activities

Numerous studies have reported the antimicrobial properties of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol. For instance, it has been synthesized and tested against various fungal strains, showing promising antifungal activity. In one study, compounds derived from this pyrazole exhibited over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid.

| Compound | Target Organism | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| 6a | G. zeae | >50 | 100 |

| 6b | G. zeae | >50 | 100 |

| 6c | G. zeae | >50 | 100 |

Neuroprotective Potential

The compound serves as a chiral building block in the synthesis of neuroprotective agents. For example, it is involved in the production of a derivative used for treating neurological conditions. The synthesis process employs whole-cell biotransformation techniques to enhance productivity.

Material Science Applications

Organic Light Emitting Diodes (OLEDs)

This compound has been explored for its use in OLED technology. A derivative of this compound was utilized as an emitter in OLED devices, demonstrating a deep bluish-green emission spectrum ranging from 481 to 506 nm. This application indicates its potential in developing advanced materials for electronic devices.

Agricultural Applications

Plant Growth Regulation

Research indicates that this compound exhibits significant plant growth regulator activity. It has been shown to promote hypocotyl elongation in Arabidopsis thaliana and enhance germination rates in rice more effectively than traditional growth hormones like gibberellin A3 (GA3) at low concentrations.

Case Studies

Case Study 1: Synthesis and Antimicrobial Activity

A study synthesized several derivatives of this compound to evaluate their antifungal activities. The derivatives were characterized using NMR and IR spectroscopy, confirming their structures and biological efficacy against specific fungal pathogens.

Case Study 2: Application in OLEDs

In another investigation, researchers constructed an OLED device using a derivative of the pyrazole compound as an emitter. The resulting device exhibited efficient light emission properties, suggesting that such compounds could play a crucial role in future optoelectronic applications.

作用机制

The mechanism of action of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrazoles and pyrazolo[4,3-c]pyridines. These compounds share structural similarities but may differ in their biological activities and applications .

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both a phenyl group and a trifluoromethyl group on the pyrazole ring enhances its potential as a versatile building block in medicinal chemistry .

生物活性

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is a fluorinated heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's physicochemical properties, making it a valuable candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, leading to modulation of their activity. This interaction can result in the inhibition of enzymatic activity or alteration of receptor signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro and in vivo studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

- Breast cancer (MDA-MB-231)

- Liver cancer (HepG2)

- Lung cancer

- Colorectal cancer

For instance, a study reported that compounds based on this scaffold displayed IC50 values ranging from 10 µM to 20 µM against different cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Activity

Compounds containing the pyrazole structure have also been evaluated for their anti-inflammatory potential. Research indicates that certain derivatives can inhibit key inflammatory pathways, demonstrating IC50 values comparable to established anti-inflammatory drugs such as diclofenac. For example, one derivative exhibited an IC50 value of 54.65 µg/mL against COX enzymes .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's derivatives have been reported to possess low toxicity against human cells while maintaining high antibacterial efficacy. For instance, certain derivatives demonstrated EC50 values as low as 5.44 µg/mL against Xanthomonas species .

Data Summary

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

- Anticancer Study : A study focusing on lung and prostate cancer cells showed that treatment with specific pyrazole derivatives resulted in significant cell death and reduced proliferation rates compared to untreated controls.

- Anti-inflammatory Research : In an animal model of arthritis, administration of a pyrazole derivative led to a marked reduction in inflammatory markers and improved mobility in subjects.

- Antimicrobial Efficacy : A series of experiments demonstrated that certain derivatives effectively inhibited biofilm formation by pathogenic bacteria, suggesting potential applications in treating chronic infections.

属性

IUPAC Name |

1-phenyl-3-(trifluoromethyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)9-8(16)6-15(14-9)7-4-2-1-3-5-7/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCWJNLQJDKCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357243 | |

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119868-24-5 | |

| Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。